(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate is a useful research compound. Its molecular formula is C18H38NO5P and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate, commonly referred to as sphingosine-1-phosphate (S1P), is a bioactive lipid that plays a crucial role in various physiological processes. This compound is involved in cellular signaling pathways that regulate cell survival, proliferation, migration, and differentiation. Understanding its biological activity is essential for elucidating its potential therapeutic applications.
- Molecular Formula : C18H38N\O5P
- Molecular Weight : 379.47 g/mol
- CAS Number : 26993-30-6
Cell Signaling
Sphingosine-1-phosphate functions as a lipid second messenger that influences several signaling pathways:
- Receptor Activation : S1P binds to five known G-protein-coupled receptors (S1PR1-5), which mediate various cellular responses including angiogenesis and immune cell trafficking .
- Calcium Mobilization : It mobilizes intracellular calcium stores and decreases cellular cAMP levels, affecting various downstream signaling cascades .
Cell Migration and Angiogenesis
S1P is pivotal in promoting endothelial cell migration and new blood vessel formation (angiogenesis), which is critical in wound healing and tissue regeneration . It has been shown to stimulate the migration of endothelial cells while inhibiting the migration of other cell types, indicating its selective role in vascular biology.
Apoptosis Regulation
Research indicates that S1P can inhibit apoptosis in various cell types. It promotes cell survival through the activation of the ERK pathway, which counteracts pro-apoptotic signals .
Case Study 1: Sphingosine-1-Phosphate in Cancer Therapy
A study published in Cell Death Disease demonstrated that S1P signaling can be manipulated to enhance the efficacy of cancer therapies. By targeting S1PRs, researchers found that they could sensitize cancer cells to chemotherapeutic agents while protecting normal cells from apoptosis .
Case Study 2: Role in Inflammation
In a study examining inflammatory responses, S1P was found to regulate the activity of immune cells by modulating their migration patterns. This highlights its potential as a therapeutic target for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis .
Comparative Analysis of Sphingolipids
Compound | Molecular Weight | Biological Activity |
---|---|---|
This compound | 379.47 g/mol | Cell survival, migration, angiogenesis |
Sphingosine | 298.48 g/mol | Apoptosis induction, cell signaling |
Ceramide | 264.42 g/mol | Pro-apoptotic signaling |
Properties
Molecular Formula |
C18H38NO5P |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[(E)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+ |
InChI Key |
DUYSYHSSBDVJSM-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)(O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.